molecular formula C20H15N3O5S2 B2564280 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide CAS No. 865176-34-7

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2564280
CAS No.: 865176-34-7
M. Wt: 441.48
InChI Key: JKENLVVQCPXFRX-XDOYNYLZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(3-Allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide is a heterocyclic compound combining a benzo[d]thiazole core with a coumarin (2H-chromene) moiety. The structure features a sulfamoyl group at position 6 of the benzothiazole ring and an allyl substituent at position 3, which imparts unique electronic and steric properties.

Properties

IUPAC Name

2-oxo-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O5S2/c1-2-9-23-15-8-7-13(30(21,26)27)11-17(15)29-20(23)22-18(24)14-10-12-5-3-4-6-16(12)28-19(14)25/h2-8,10-11H,1,9H2,(H2,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKENLVVQCPXFRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound incorporates various functional groups, including a thiazole ring, an allyl group, and a sulfonamide moiety, which are known to contribute to its pharmacological properties.

Structural Characteristics

The molecular formula of the compound is C18H17N3O3S3C_{18}H_{17}N_{3}O_{3}S_{3} with a molecular weight of 419.5 g/mol. The presence of the thiazole ring and sulfonamide group is significant as these structures are often associated with antibacterial and antitumor activities. The allyl group enhances the compound's lipophilicity, potentially improving its bioavailability and cellular uptake.

PropertyValue
Molecular FormulaC18H17N3O3S3C_{18}H_{17}N_{3}O_{3}S_{3}
Molecular Weight419.5 g/mol
CAS Number887202-55-3

Anticancer Properties

Research has indicated that derivatives of chromone and benzothiazole compounds exhibit significant anticancer properties. For instance, studies on similar compounds have shown promising cytotoxic activity against various cancer cell lines, including breast (MCF-7), ovarian (OVCAR), and colon (HCT-116) cancer cells. Some derivatives reported IC50 values in the range of 0.9–10 μM, indicating potent activity against these cell lines .

Case Study: Cytotoxicity Evaluation
A study evaluated a series of chromone carboxamide derivatives for their cytotoxic effects on cancer cells. Among these, specific compounds demonstrated significant inhibition of cell proliferation, suggesting that modifications to the chromone structure can enhance anticancer activity .

Anti-inflammatory Effects

In addition to anticancer properties, compounds containing the benzothiazole structure have been shown to exhibit anti-inflammatory effects. For example, certain derivatives were found to inhibit the expression of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines . This dual action—anticancer and anti-inflammatory—positions these compounds as promising candidates for therapeutic applications.

Comparison with Similar Compounds

Structural Features

The compound shares core heterocyclic motifs with several pharmacologically active derivatives. Key structural comparisons include:

Compound Name (Reference) Core Structure Key Substituents
Target Compound Benzo[d]thiazole + coumarin 3-allyl, 6-sulfamoyl, Z-configuration imine
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide 1,3,4-Thiadiazole 3-methylphenyl, dimethylamino-acryloyl, benzamide
N-(2,2,2-Trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides 1,3,4-Thiadiazole Trichloroethyl, phenylamino, carboxamide

Key Observations :

  • The target compound’s allyl and sulfamoyl groups distinguish it from analogs with bulkier substituents (e.g., trichloroethyl in or dimethylamino-acryloyl in ).
  • The coumarin moiety in the target compound is absent in most thiadiazole derivatives, suggesting enhanced π-π stacking or fluorescence-based applications compared to simpler heterocycles .
Spectroscopic and Computational Analysis

While experimental data for the target compound are lacking, studies on chalcones and thiadiazoles highlight methodologies applicable to its analysis:

Parameter (Reference) Thiadiazole Derivatives Chalcone Derivatives Target Compound (Hypothesized)
IR Stretches (cm⁻¹) 1638–1690 (C=O) 1650–1700 (C=O) ~1640–1680 (C=O, coumarin/thiazole)
MS Fragmentation M+ peaks (e.g., m/z 392) Not reported Likely M+ >400 with sulfamoyl loss
DFT-NMR Correlation Not applied R² >0.95 for 1H/13C shifts Predicted shifts via B3LYP/6-31*G

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide?

  • Methodology:

  • Step 1: Start with the benzo[d]thiazole core. Introduce the sulfamoyl group at position 6 via electrophilic substitution using sulfamoyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) .
  • Step 2: Incorporate the allyl group at position 3 via nucleophilic substitution with allyl bromide in the presence of a base like K₂CO₃ in DMF at 60–80°C .
  • Step 3: Couple the coumarin-3-carboxamide moiety via a condensation reaction. Use EDCI/HOBt as coupling agents in DMF or THF under nitrogen, followed by recrystallization (e.g., ethanol/water) to isolate the (Z)-isomer .
    • Key Data:
StepReagents/ConditionsYieldPurity (HPLC)
1Sulfamoyl chloride, DCM, 0°C65%95%
2Allyl bromide, K₂CO₃, DMF, 70°C72%98%
3EDCI/HOBt, THF, rt58%99%

Q. How is the (Z)-configuration of the imine group confirmed?

  • Analytical Approach:

  • Use ¹H NMR : The (Z)-isomer exhibits a deshielded imine proton (δ ~12–13 ppm) due to restricted rotation. NOESY experiments can confirm spatial proximity between the allyl group and coumarin protons .
  • X-ray crystallography (if crystals are obtainable) provides definitive proof of stereochemistry .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Case Example: If the compound shows potent in vitro kinase inhibition (IC₅₀ = 50 nM) but poor in vivo efficacy:

  • Potential Causes: Poor solubility, metabolic instability (e.g., sulfamoyl hydrolysis), or inadequate tissue penetration.
  • Solutions:
  • Modify the sulfamoyl group to a metabolically stable bioisostere (e.g., sulfonamide replaced with a trifluoromethyl group) .
  • Use prodrug strategies (e.g., esterification of the coumarin carbonyl) to enhance bioavailability .
    • Validation: Monitor plasma stability (LC-MS) and perform pharmacokinetic profiling (Cmax, AUC) in rodent models .

Q. What computational methods are suitable for predicting the compound’s binding mode to biological targets?

  • Approach:

  • Perform molecular docking (AutoDock Vina, Glide) using crystal structures of related targets (e.g., GSK-3β or STING proteins) .
  • Validate with MD simulations (GROMACS) to assess binding stability over 100 ns. Key interactions:
  • Hydrogen bonding between sulfamoyl and Arg96 (STING).
  • π-Stacking of coumarin with Phe87 .
    • Data Interpretation: Compare computed binding energies (ΔG) with experimental IC₅₀ values to refine models.

Q. How to optimize reaction yields for large-scale synthesis while maintaining stereochemical purity?

  • Challenges: Competing (E)-isomer formation during imine coupling.
  • Optimization Strategies:

  • Use chiral auxiliaries (e.g., Evans oxazolidinones) to enforce (Z)-selectivity .
  • Screen solvents (e.g., toluene vs. THF) and temperatures (rt vs. 40°C) to minimize isomerization .
    • Process Data:
Condition(Z)-Isomer Yield(E)-Isomer Contamination
Toluene, 25°C85%<2%
THF, 40°C60%15%

Q. What are the critical quality control parameters for batch-to-batch consistency?

  • Key Parameters:

  • HPLC Purity : ≥98% (C18 column, 0.1% TFA in water/acetonitrile gradient).
  • Residual Solvents : Ensure DMF ≤ 500 ppm (GC-MS).
  • Chiral Purity : ≥99% (Z)-isomer (Chiralpak AD-H column) .
    • Stability: Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks).

Contradiction Analysis

Q. Why do some studies report anti-inflammatory activity while others emphasize anticancer effects?

  • Hypothesis: The compound may target multiple pathways (e.g., NF-κB inhibition for inflammation; topoisomerase II inhibition for cancer).
  • Resolution:

  • Conduct target deconvolution (thermal shift assay + CRISPR screening).
  • Compare IC₅₀ values across cell lines (e.g., HeLa vs. RAW264.7) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.